4-(diethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S2/c1-3-24(4-2)29(26,27)17-11-7-15(8-12-17)19(25)23-20-22-18(13-28-20)14-5-9-16(21)10-6-14/h5-13H,3-4H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMNHSMJLCGRLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, which is then coupled with the benzamide moiety. The diethylsulfamoyl group is introduced through a sulfonation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(diethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Structure and Composition
- IUPAC Name : 4-(diethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
- Molecular Formula : C₁₄H₁₈F₁N₃O₂S
- Molecular Weight : 307.37 g/mol
- Key Functional Groups :
- Thiazole ring
- Sulfamoyl group
- Benzamide moiety
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives, including this compound. Research indicates that compounds with thiazole structures can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- Case Study : A study demonstrated that thiazole derivatives exhibit selective cytotoxicity against breast cancer cells, with mechanisms involving the disruption of microtubule dynamics and induction of oxidative stress .
Antimicrobial Properties
Thiazole derivatives have been investigated for their antimicrobial effects. The compound has shown promising activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.
- Case Study : In vitro tests revealed that thiazole derivatives could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential use in treating bacterial infections .
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of specific enzymes involved in disease pathways. Thiazole derivatives are known to interact with various biological targets, including enzymes related to metabolic pathways.
- Case Study : Research has indicated that thiazole-based compounds can inhibit stearoyl-CoA desaturase, an enzyme implicated in fatty acid metabolism and associated with metabolic disorders .
Summary Table of Synthesis Steps
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | α-bromo ketone, thiourea |
| 2 | Nucleophilic substitution | Diethyl sulfamate |
| 3 | Coupling | Aromatic amine |
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 4-[(Diethylamino)sulfonyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
- Molecular Formula : C₂₀H₂₀FN₃O₃S₂
- Molecular Weight : 433.516 g/mol
- ChemSpider ID : 1933317
- RN : 330189-15-6 .
This compound features a benzamide core substituted with a diethylsulfamoyl group at the 4-position and linked to a 4-(4-fluorophenyl)-1,3-thiazol-2-yl moiety. The 4-fluorophenyl group enhances lipophilicity and may influence target binding, while the diethylsulfamoyl group contributes to solubility and pharmacokinetic properties .
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Sulfamoyl Groups
Key Compounds :
4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
- Activity : 119.09% growth modulation (p < 0.05) .
- Comparison : Replacing diethyl with bis(2-methoxyethyl) increases hydrophilicity but reduces activity compared to analogues with simpler alkyl chains.
4-(Dipropylsulfamoyl)-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide
- Structure : Dipropylsulfamoyl and thiophene substitution.
- Impact : Bulkier alkyl chains (dipropyl) may enhance membrane permeability but reduce metabolic stability .
4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide Structure: Methyl-phenyl sulfamoyl substitution.
Analogues with Modified Thiazole Substituents
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide Activity: 129.23% growth modulation (p < 0.05) . Comparison: Replacement of 4-fluorophenyl with 4-methylphenyl improves activity, suggesting electron-donating groups enhance efficacy.
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
- Structure : Nitro group replaces fluorine.
- Impact : The nitro group’s electron-withdrawing nature may alter electronic properties and binding kinetics .
N-[4-(4'-Fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine
- Activity : Promising antiproliferative properties.
- Comparison : Biphenyl substitution extends π-π stacking interactions, enhancing target affinity .
Structure-Activity Relationship (SAR) Insights
- Sulfamoyl Groups : Diethyl substitution balances solubility and lipophilicity. Bulkier groups (e.g., dipropyl) enhance permeability but may reduce metabolic stability.
- Thiazole Substituents : Electron-withdrawing groups (e.g., nitro) may reduce activity compared to electron-donating (e.g., methyl) or fluorinated groups.
- Biological Targets : Fluorine substitution (as in 4-fluorophenyl) is recurrent in active compounds, suggesting its role in target binding via hydrophobic interactions .
Biological Activity
The compound 4-(diethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H18F N3O2S
- Molecular Weight : 321.39 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the thiazole ring and fluorophenyl group enhances its binding affinity to target proteins involved in various cellular pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes related to cancer cell proliferation, similar to other thiazole derivatives that have shown promise as HDAC inhibitors .
- Induction of Apoptosis : Studies indicate that compounds with similar structures can promote apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
Anticancer Activity
A significant area of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 1.30 | Induces apoptosis and G2/M phase arrest |
| MDA-MB-231 | 0.5 | Enhances efficacy when combined with taxol |
| A549 (Lung Cancer) | 2.0 | Inhibits cell proliferation |
These findings suggest that This compound could serve as a lead compound for developing new anticancer therapies.
Other Biological Activities
Beyond anticancer properties, preliminary studies have indicated potential anti-inflammatory and antimicrobial activities. The diethylsulfamoyl moiety may contribute to these effects by modulating inflammatory pathways or inhibiting bacterial growth.
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical settings:
- Case Study on Hepatocellular Carcinoma :
- Combination Therapy Research :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
